Dicyclohexyl 2,3-epoxysuccinate

Thiol protease inhibitor Vascular permeability Anti-inflammatory

Select Dicyclohexyl 2,3-epoxysuccinate (Ep-1) for your research as the only non-peptidyl epoxysuccinate that irreversibly inhibits thiol proteases without accelerating vascular permeability—a critical confounding side effect of peptidyl analogs like E-64. This cleaner pharmacological profile is essential for reliable in vivo inflammatory readouts (e.g., edema, Evans blue assays) and is the unique scaffold with documented leishmanicidal activity. Its minimal, non-peptidyl structure also makes it the ideal starting scaffold for activity-based probe (ABPP) design, simplifying SAR and reducing non-specific binding.

Molecular Formula C16H24O5
Molecular Weight 296.36 g/mol
CAS No. 84315-89-9
Cat. No. B1204481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl 2,3-epoxysuccinate
CAS84315-89-9
Synonymsdicyclohexyl 2,3-epoxysuccinate
Ep-1
trans-dicyclohexyl 2,3-epoxysuccinate
Molecular FormulaC16H24O5
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2C(O2)C(=O)OC3CCCCC3
InChIInChI=1S/C16H24O5/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2/t13-,14-/m0/s1
InChIKeyBFNPKMCCSOGPLI-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl 2,3-Epoxysuccinate (Ep-1) CAS 84315-89-9: Procurement-Relevant Baseline for a Non-Peptidyl Thiol Protease Inhibitor


Dicyclohexyl 2,3-epoxysuccinate (CAS 84315-89-9, synonym Ep-1) is a synthetic, non-peptidyl, low-molecular-weight (296.36 g/mol) trans-epoxysuccinic acid diester belonging to the epoxysuccinate class of cysteine protease inhibitors [1]. The compound acts as an irreversible, covalent inhibitor of thiol proteases via S-alkylation of the active-site cysteine through its electrophilic oxirane ring, a mechanism shared broadly across the epoxysuccinate family [2]. First disclosed in U.S. Patent 4,393,228 (filed 1978, granted 1983) and pharmacologically characterized in 1984, Ep-1 was specifically developed to retain thiol protease inhibitory and anti-inflammatory activities while eliminating the vascular permeability acceleration side effect associated with the prototypical natural-product epoxysuccinate E-64 [3][4]. Its IUPAC name is dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate, and the active stereoisomer is the L-trans (2S,3S) configuration [1].

Why Dicyclohexyl 2,3-Epoxysuccinate Cannot Be Substituted by E-64 or Other Epoxysuccinate Analogs in Research and Procurement


Although dicyclohexyl 2,3-epoxysuccinate (Ep-1) shares the trans-epoxysuccinyl electrophilic warhead with E-64, E-64c, E-64d (loxistatin), and numerous other epoxysuccinate derivatives, the absence of a peptidyl appendage fundamentally alters its physicochemical profile, biological selectivity, and safety liabilities [1]. E-64 and its congeners are peptidyl epoxysuccinates whose peptide moieties drive specific interactions with protease subsites and also contribute to off-target effects—most notably the acceleration of vascular permeability documented for E-64 [2]. Ep-1, as a simple dicyclohexyl diester, eliminates this peptide-driven side effect while retaining thiol protease inhibitory and anti-inflammatory activities, as demonstrated in comparative in vivo testing [2][3]. Furthermore, the lipophilic cyclohexyl ester groups in Ep-1 confer membrane permeability characteristics distinct from the more polar, zwitterionic E-64, potentially enabling different tissue distribution and cellular uptake kinetics [4]. Generic substitution within this compound class therefore risks loss of the specific immunomodulatory profile, introduction of unanticipated vascular effects, and altered pharmacokinetic behavior that cannot be predicted from potency data alone.

Quantitative Comparator Evidence for Dicyclohexyl 2,3-Epoxysuccinate (Ep-1) Versus E-64 and Other Epoxysuccinate Analogs


Absence of Vascular Permeability Acceleration: Ep-1 vs. E-64 in Laboratory Animal Testing

The U.S. Patent 4,393,228 explicitly distinguishes dicyclohexyl 2,3-epoxysuccinate (Ep-1) and its class from E-64 based on the absence of vascular permeability acceleration, an undesirable side effect that limits E-64's therapeutic utility. E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), disclosed in U.S. Patent 3,911,111, was the only known epoxysuccinic acid compound possessing both thiol protease inhibitory activity and anti-inflammatory activity prior to the 4,393,228 invention [1]. Critically, the patent states that E-64 'has an undesirable side effect, i.e., the acceleration of vascular permeability,' and that the novel derivatives of the invention are distinguished 'by the absence of the acceleration of vascular permeability as shown in tests upon laboratory animals' [1]. Ep-1 is a representative compound within this patent family, and its specific synthesis examples are covered under the general formula where R¹ and R² are cyclohexyl esters [1]. This safety differentiation was a primary motivation for developing non-peptidyl epoxysuccinate esters.

Thiol protease inhibitor Vascular permeability Anti-inflammatory Drug safety Epoxysuccinate

In Vivo Immunomodulatory Efficacy: Ep-1 Preventive Effect on Adjuvant Arthritis in Rats

The 1984 Amamoto et al. study provides the primary in vivo pharmacological characterization of Ep-1, demonstrating a statistically significant preventive effect in the rat adjuvant arthritis model—a classic model of chronic inflammatory/autoimmune disease [1]. In this study, Ep-1 administration in vivo resulted in three distinct immunomodulatory outcomes: (1) depression of plaque-forming cells (PFC) for sheep red blood cells (SRBC), indicating suppression of humoral antibody responses; (2) enhancement of delayed-type hypersensitivity (DTH) for bovine serum albumin (BSA); and (3) enhancement of mixed lymphocyte culture (MLC) responses [1]. Furthermore, Ep-1 demonstrated a preventive effect on adjuvant arthritic rats [1]. In contrast, E-64 and its close analogues tested in a parallel study increased direct splenic hemolytic PFC numbers in mice, suggesting a divergent immunomodulatory profile between Ep-1 and peptidyl epoxysuccinates [2]. The Ep-1 study also documented enhanced lymphocyte blast transformation induced by suboptimal and optimal concentrations of concanavalin A (Con A) and Lens culinaris (LC) in splenocyte cultures from Ep-1-treated mice [1].

Adjuvant arthritis Immunopharmacology In vivo efficacy Autoimmune disease model Thiol protease inhibitor

Antileishmanial Activity: trans-Dicyclohexylepoxysuccinate vs. Other Protease Inhibitors Including Antipain

Coombs et al. (1982) evaluated a panel of protease inhibitors for antileishmanial activity against Leishmania mexicana mexicana and found that only two compounds exhibited leishmanicidal activity: antipain and trans-dicyclohexylepoxysuccinate [1]. Trans-dicyclohexylepoxysuccinate at 10 μg/mL inhibited the in vitro transformation of L. m. mexicana amastigotes to promastigotes by greater than 50% [1]. Other epoxysuccinate compounds tested (including E-64 type inhibitors) inhibited amastigote proteinase activity but did not demonstrate leishmanicidal activity, indicating that enzyme inhibition alone is insufficient for parasite killing and that the dicyclohexyl ester moiety contributes critically to the antileishmanial phenotype [1]. For reference, antipain achieved 50% inhibition of promastigote growth over seven days at 0.5 μg/mL and reduced amastigote transformation by 78% at 0.1 μg/mL [1].

Leishmania mexicana Antiparasitic Cysteine protease Amastigote transformation Neglected tropical disease

Structural Simplification: Non-Peptidyl Diester vs. Peptidyl Epoxysuccinates—Synthetic Accessibility and Physicochemical Differentiation

Dicyclohexyl 2,3-epoxysuccinate is structurally the simplest ester derivative of trans-epoxysuccinic acid bearing cycloalkyl substituents. In contrast, E-64, E-64c, E-64d (loxistatin, ethyl ester of Ep-475), and CA030 are all peptidyl conjugates requiring multi-step amide coupling with amino acid derivatives (e.g., leucine, agmatine, isoamylamine) [1]. The 2023 review by Nicolau et al. comprehensively documents the synthetic approaches to epoxysuccinate chemical probes, noting that the preparation of peptidyl-epoxysuccinates typically involves 5–8 synthetic steps from trans-epoxysuccinic acid, including protection/deprotection sequences, whereas simple dialkyl esters are accessible in 1–2 steps via direct esterification [1]. U.S. Patent 4,393,228 teaches that epoxysuccinic acid diesters (including the dicyclohexyl ester) are prepared by esterification of an epoxysuccinic acid or its halide, by partial hydrolysis of an epoxysuccinic acid diester, or by amidation/hydrolysis of mixed ester-amide intermediates [2]. This structural simplification translates to lower synthetic cost batch-to-batch and reduced stereochemical complexity relative to peptidyl epoxysuccinates, while maintaining the electrophilic oxirane warhead in the required (2S,3S) configuration for covalent cysteine targeting [3].

Epoxysuccinate synthesis Structure-activity relationship Chemical probe Non-peptidyl inhibitor Drug discovery

Stereochemical Configuration Requirement: (2S,3S) Configuration Favored for Epoxysuccinyl Covalent Binding

The binding of trans-epoxysuccinyl compounds to cysteine proteases is remarkably favored by the (2S,3S) configuration, as demonstrated by Schaschke et al. (1997) using a series of E-64 analogues synthesized in both (2R,3R) and (2S,3S) configurations and tested against cathepsin B [1]. Dicyclohexyl 2,3-epoxysuccinate, designated as the L-trans isomer with (2S,3S) configuration [2], conforms to this stereochemical requirement for maximal inhibitory potency. The study found that CA030-type compounds are an exception—they are stronger inhibitors in the (2R,3R) configuration, but for classical epoxysuccinyl-based inhibitors following the E-64 binding mode, the (2S,3S) configuration is essential [1]. This stereochemical constraint applies equally to Ep-1 and E-64, meaning that procurement of the correct (2S,3S) enantiomer is mandatory for cysteine protease inhibition across all epoxysuccinate subclasses [1][3]. This finding reinforces that the key differentiation between Ep-1 and E-64 lies not in stereochemistry but in the non-peptidyl scaffold and its downstream pharmacological consequences.

Stereochemistry Cysteine protease Epoxide covalent inhibitor Structure-activity relationship Cathepsin inhibition

Optimal Research and Procurement Application Scenarios for Dicyclohexyl 2,3-Epoxysuccinate Based on Quantitative Differentiation Evidence


In Vivo Immunopharmacology Studies Requiring Thiol Protease Inhibition Without Vascular Permeability Confounds

Researchers conducting in vivo studies of thiol protease inhibition in inflammatory or immunological contexts should select dicyclohexyl 2,3-epoxysuccinate (Ep-1) when the experimental design requires a clean pharmacological tool that does not independently alter vascular permeability. The U.S. Patent 4,393,228 establishes that Ep-1 and related non-peptidyl epoxysuccinate esters lack the vascular permeability acceleration side effect documented for E-64 [1]. This is critical for studies involving edema measurement, Evans blue extravasation assays, or any experimental endpoint sensitive to vascular leakage. The 1984 Amamoto et al. study further validates Ep-1's in vivo utility by demonstrating reproducible immunomodulatory effects—PFC depression, DTH enhancement, and adjuvant arthritis prevention—in rodent models [2]. In contrast, using E-64 in such models would introduce vascular permeability as a confounding variable that could mask or artifactually amplify inflammatory readouts.

Leishmania and Parasitic Cysteine Protease Drug Discovery Programs

Investigators screening for antileishmanial agents among cysteine protease inhibitors should prioritize trans-dicyclohexylepoxysuccinate as the only epoxysuccinate-class compound with documented leishmanicidal activity. Coombs et al. (1982) demonstrated that trans-dicyclohexylepoxysuccinate at 10 μg/mL inhibited L. mexicana amastigote-to-promastigote transformation by >50%, whereas other epoxysuccinates (including E-64-related compounds) showed no leishmanicidal activity despite inhibiting parasite proteinases [1]. This unique activity profile—enzyme inhibition coupled with parasite killing—makes Ep-1 the preferred epoxysuccinate scaffold for initiating medicinal chemistry optimization programs targeting Leishmania cysteine proteases. The non-peptidyl structure also simplifies subsequent analogue synthesis and SAR exploration compared to peptidyl epoxysuccinate starting points.

Chemical Biology Probe Development for Activity-Based Protein Profiling (ABPP) of Cysteine Proteases

The 2023 review by Nicolau et al. positions epoxysuccinates as foundational chemical probes for activity-based protein profiling of cysteine proteases [1]. Dicyclohexyl 2,3-epoxysuccinate, as a structurally minimal epoxysuccinate warhead scaffold, offers distinct advantages for probe design: its non-peptidyl nature reduces non-specific binding to protease subsites compared to peptidyl epoxysuccinates, and the cyclohexyl ester groups can be systematically replaced with functional handles (e.g., alkynes, azides, biotin) for click chemistry conjugation or affinity enrichment [1]. Researchers designing ABPP probes can use Ep-1 as a minimalist starting scaffold to minimize steric interference with target engagement while retaining the essential (2S,3S) epoxysuccinyl electrophile for covalent active-site labeling. The simpler synthetic route (1–2 steps from trans-epoxysuccinic acid) further enables rapid library generation of ester-modified probes [1].

Comparative Thiol Protease Inhibitor Studies Investigating Peptide-Independent Cellular Effects

Experimental designs that aim to decouple thiol protease inhibition from peptidyl moiety-driven effects require Ep-1 as the appropriate non-peptidyl comparator to E-64. The divergent immunomodulatory profiles—Ep-1 depresses humoral PFC responses while E-64 enhances them [1][2]—demonstrate that the peptide component of E-64 is not an inert carrier but actively shapes the biological outcome. Laboratories studying the cell biology of cysteine proteases should include Ep-1 alongside E-64 in inhibitor panels to distinguish effects attributable to catalytic cysteine alkylation (common to both) from effects mediated by the peptidyl appendage (unique to E-64). This comparative approach is essential for correctly attributing phenotypes to protease inhibition rather than off-target interactions of the inhibitor scaffold.

Quote Request

Request a Quote for Dicyclohexyl 2,3-epoxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.